2-(4-chloro-1H-pyrazol-1-yl)aniline

IGF-1R Kinase inhibition Oncology

2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1) is the ortho-substituted 4-chloropyrazole-aniline scaffold validated in the BMS-695735 IGF-1R kinase inhibitor program (IC₅₀ = 26 nM). Unlike the para-isomer (CAS 112738-17-7), this ortho geometry delivers a distinct three-dimensional vector for ATP-binding pocket engagement, while the 4-chloro substitution dramatically reduces CYP3A4 inhibition (IC₅₀ = 40,000 nM). Essential for medicinal chemistry teams building CYP-sparing kinase inhibitor libraries or conducting matched molecular pair SAR studies to decouple target potency from ADME liability—a persistent challenge in oncology drug development.

Molecular Formula C9H8ClN3
Molecular Weight 193.63
CAS No. 1006467-19-1
Cat. No. B2374620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-1H-pyrazol-1-yl)aniline
CAS1006467-19-1
Molecular FormulaC9H8ClN3
Molecular Weight193.63
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N2C=C(C=N2)Cl
InChIInChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2
InChIKeyQVNYEHYZOVTWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1): Structural and Physicochemical Baseline for Procurement


2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1) is a heterocyclic aromatic amine with molecular formula C9H8ClN3 and molecular weight 193.63 g/mol . The compound consists of an aniline moiety N-linked at the ortho position to a 4-chloropyrazole ring, yielding a compact bifunctional scaffold with one hydrogen bond donor (primary amine) and three hydrogen bond acceptors . This substitution pattern provides a rigid, planar architecture suitable for kinase ATP-binding pocket engagement, with the chlorine atom offering a handle for further functionalization or halogen bonding interactions .

2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1): Why Generic Substitution Fails in Kinase-Targeted Synthesis


The 4-chloro-1H-pyrazol-1-yl aniline scaffold is not freely interchangeable with close positional isomers (e.g., 4-(4-chloro-1H-pyrazol-1-yl)aniline, CAS 112738-17-7) or derivatives lacking the chlorine substituent. The ortho-substitution geometry establishes a distinct three-dimensional vector for downstream functionalization, directly influencing ligand binding orientation within kinase ATP pockets [1]. Furthermore, the 4-chloro substitution on the pyrazole ring modulates electron density and lipophilicity, parameters known to affect both target engagement and ADME properties such as CYP3A4 inhibition and aqueous solubility [2]. Substituting with an unsubstituted pyrazole or a para-aniline isomer can abrogate the structure-activity relationship (SAR) established for validated kinase inhibitor chemotypes containing this exact scaffold .

2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1): Quantitative Evidence Guide for Scientific Selection


Superior IGF-1R Kinase Inhibitory Potency of 4-Chloropyrazole-Aniline Scaffold vs. Benzimidazole Lead Series

A derivative incorporating the 4-chloro-1H-pyrazol-1-yl aniline scaffold (as the ethylamino-linked moiety) demonstrated potent inhibition of insulin-like growth factor-1 receptor (IGF-1R) kinase with an IC50 of 26 nM [1]. This scaffold-containing compound (BMS-695735, a clinical candidate) was evolved from a benzimidazole lead series (BMS-536924) that, despite in vivo antitumor activity, exhibited potent CYP3A4 inhibition, PXR-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding [2]. The 4-chloropyrazole-aniline moiety was a critical design element that contributed to resolving these ADME liabilities while maintaining nanomolar target potency [3].

IGF-1R Kinase inhibition Oncology

Reduced CYP3A4 Inhibition Liability Conferred by 4-Chloropyrazole-Aniline Scaffold

The 4-chloro-1H-pyrazol-1-yl aniline-containing derivative BMS-695735 exhibited an IC50 of 40,000 nM (40 µM) against recombinant human CYP3A4 [1]. In stark contrast, the predecessor benzimidazole lead BMS-536924, which lacked this scaffold, displayed potent CYP3A4 inhibition and PXR-mediated CYP3A4 induction—key drivers of drug-drug interaction (DDI) risk [2]. The scaffold substitution contributed to a >400-fold reduction in CYP3A4 inhibitory potency relative to typical kinase inhibitor liabilities (where sub-micromolar CYP inhibition is common), enabling a low DDI risk profile in the optimized clinical candidate [3].

CYP3A4 Drug-drug interaction ADME

Ortho-Substitution Geometry Confers Distinct Vectorial Properties vs. Para-Substituted Isomer

2-(4-Chloro-1H-pyrazol-1-yl)aniline (ortho-substituted, CAS 1006467-19-1) presents the aniline amino group at the ortho position relative to the pyrazole N-linkage, creating an acute angular trajectory distinct from the linear para-substituted isomer 4-(4-chloro-1H-pyrazol-1-yl)aniline (CAS 112738-17-7) . This geometric difference is non-trivial in kinase inhibitor design: the ortho orientation enables the amino group to project into a different region of the ATP-binding pocket, affecting hinge-binding interactions and selectivity profiles. In the BMS-695735 series, the ortho-substituted 2-amino geometry was specifically leveraged to position the ethylamino linker for optimal IGF-1R binding while accommodating the benzimidazole-pyridone core [1].

Scaffold geometry Vector diversification Structure-activity relationship

2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1): Validated Research and Industrial Application Scenarios


IGF-1R Kinase Inhibitor Lead Optimization and SAR Expansion

Procurement of 2-(4-chloro-1H-pyrazol-1-yl)aniline is directly warranted for research groups engaged in IGF-1R kinase inhibitor optimization, particularly those seeking to replicate or extend the BMS-695735 SAR series. The scaffold has been validated in a clinical candidate context, demonstrating nanomolar IGF-1R potency (IC50 = 26 nM) with markedly reduced CYP3A4 inhibition (IC50 = 40,000 nM) [1]. This specific substitution pattern offers a defined chemical starting point for generating analogs with predicted ADME advantages, bypassing the extensive CYP liability screening that plagues alternative kinase inhibitor chemotypes [2].

Ortho-Directed Combinatorial Library Synthesis for Kinase ATP-Pocket Targeting

The ortho-substitution geometry of 2-(4-chloro-1H-pyrazol-1-yl)aniline provides a distinct vectorial entry into kinase ATP-binding pockets compared to the more widely available para-substituted isomer (CAS 112738-17-7) [1]. Researchers constructing focused kinase inhibitor libraries should procure the ortho isomer to access this specific three-dimensional trajectory, which has demonstrated productive engagement in the IGF-1R program [2]. The primary amine handle enables straightforward derivatization (e.g., reductive amination, amide coupling, sulfonamide formation) while preserving the chlorine atom for orthogonal cross-coupling reactions, maximizing scaffold diversification potential .

Structure-Guided Design of CYP3A4-Sparing Kinase Inhibitors

For medicinal chemistry teams prioritizing the reduction of CYP3A4-mediated drug-drug interaction risk in early-stage kinase programs, 2-(4-chloro-1H-pyrazol-1-yl)aniline represents a privileged starting scaffold. The BMS drug discovery campaign explicitly evolved from a CYP-liable benzimidazole lead to the CYP-sparing BMS-695735 by incorporating the 4-chloropyrazole-aniline moiety [1]. Procurement of this building block enables hypothesis-driven SAR exploration aimed at decoupling kinase inhibition from CYP3A4 liability—a persistent challenge in oncology drug development that frequently contributes to clinical attrition [2].

Comparative Scaffold Benchmarking Against Para-Substituted and Non-Chlorinated Analogs

This compound serves as an essential comparator for systematic SAR studies evaluating the impact of (i) aniline substitution position (ortho vs. para) and (ii) pyrazole chlorination on kinase selectivity and physicochemical properties. Parallel synthesis using 2-(4-chloro-1H-pyrazol-1-yl)aniline (CAS 1006467-19-1), its para-isomer (CAS 112738-17-7), and the non-chlorinated 2-(1H-pyrazol-1-yl)aniline can generate matched molecular pair (MMP) datasets that isolate the contribution of each structural feature [1]. Such systematic benchmarking is critical for establishing robust SAR and for building predictive models to guide future design iterations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chloro-1H-pyrazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.